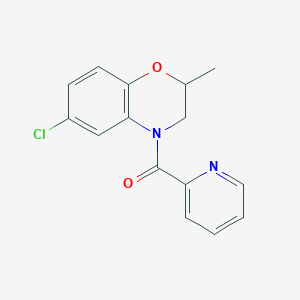![molecular formula C14H15NO2S2 B7591323 [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone, also known as MTM-TTP, is a synthetic compound that has gained attention due to its potential use in scientific research.
作用機序
The mechanism of action of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is not fully understood, but it is believed to interact with the electronic structure of the materials it is incorporated into. In OFETs, [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is used as a semiconductor material, and its high electron mobility allows for efficient charge transport. In OPVs, [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is used as a donor material, and its ability to absorb light allows for the generation of excitons that can be converted into electrical energy.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone, as it has primarily been studied for its use in scientific research rather than as a drug. However, studies have shown that [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is not cytotoxic to cells, indicating that it may have potential for use in biomedical applications.
実験室実験の利点と制限
One advantage of using [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone in lab experiments is its high electron mobility, which allows for efficient charge transport in OFETs. Additionally, [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone has been found to be stable under ambient conditions, making it easier to handle in lab settings. However, one limitation is that the synthesis method for [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is complex and time-consuming, which may make it difficult to produce in large quantities.
将来の方向性
There are several potential future directions for research on [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone. One area of interest is in improving the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone and its potential use in biomedical applications. Finally, there is potential for [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone to be used in other organic electronics applications beyond OFETs and OPVs, such as in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
合成法
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is synthesized through a multi-step process that involves the reaction of 2,5-dimethylfuran with ethyl 2-bromoacetate to form the intermediate compound, 3-(5-methylfuran-2-yl)thiomorpholine. This intermediate is then reacted with 3-bromo-2-thiophenecarboxaldehyde to form [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone.
科学的研究の応用
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone has been shown to have potential applications in scientific research, specifically in the field of organic electronics. It has been found to exhibit high electron mobility, making it a promising candidate for use in organic field-effect transistors (OFETs). Additionally, [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone has been studied for its potential use in organic photovoltaics (OPVs) due to its ability to absorb light in the visible region.
特性
IUPAC Name |
[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-10-2-3-13(17-10)12-9-19-7-5-15(12)14(16)11-4-6-18-8-11/h2-4,6,8,12H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKBMZVPXKMENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)



![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)
![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)



![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)

![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)